molecular formula C220H322N54O73 B1146834 COAGULATION FACTOR XIIIA (190-230) CAS No. 158455-48-2

COAGULATION FACTOR XIIIA (190-230)

Numéro de catalogue: B1146834
Numéro CAS: 158455-48-2
Poids moléculaire: 4891.23
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Coagulation Factor XIIIa (190-230) is a fragment of the enzyme Coagulation Factor XIIIa, which plays a crucial role in the blood coagulation process. This enzyme is responsible for stabilizing the formation of fibrin clots by cross-linking fibrin molecules, thereby enhancing the mechanical strength and resistance to fibrinolysis of the clot . The fragment Coagulation Factor XIIIa (190-230) specifically refers to a segment of the enzyme that has been studied for its unique properties and interactions within the coagulation cascade.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Coagulation Factor XIIIa (190-230) typically involves recombinant DNA technology. The gene encoding the desired fragment is inserted into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein fragment, which is subsequently purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Coagulation Factor XIIIa (190-230) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves multiple purification steps to ensure the high purity and activity of the protein fragment. Quality control measures are implemented to verify the consistency and efficacy of the produced fragment .

Mécanisme D'action

Coagulation Factor XIIIa (190-230) exerts its effects through its transglutaminase activity, which involves the formation of covalent bonds between glutamine and lysine residues in fibrin molecules. This cross-linking reaction stabilizes the fibrin clot, enhancing its mechanical strength and resistance to fibrinolysis . The molecular targets of Coagulation Factor XIIIa (190-230) include fibrin and other proteins involved in the coagulation cascade, such as α₂-antiplasmin .

Activité Biologique

Coagulation Factor XIII (FXIII) plays a critical role in the blood coagulation cascade, particularly in stabilizing fibrin clots. The active form, FXIIIa, is a transglutaminase that catalyzes the formation of covalent cross-links between fibrin and other proteins, enhancing clot stability and reducing the risk of hemorrhage. This article delves into the biological activity of FXIIIa, specifically focusing on the segment 190-230, highlighting its mechanisms, substrates, and implications in various physiological and pathological contexts.

Overview of Coagulation Factor XIII

FXIII is a heterotetramer composed of two A-subunits (FXIII-A) and two B-subunits (FXIII-B). The A-subunits are responsible for its enzymatic activity while the B-subunits serve as carriers that stabilize the zymogen form in circulation. Upon vascular injury, thrombin cleaves FXIII to activate FXIIIa, which then facilitates the cross-linking of fibrin monomers into a stable fibrin network through the formation of ϵ\epsilon -(γ(\gamma -glutamyl)lysine isopeptide bonds .

Cross-Linking Activity

The primary function of FXIIIa is to stabilize blood clots by cross-linking fibrin strands. This process significantly enhances the mechanical strength of the clot, making it more resistant to proteolytic degradation by plasmin during fibrinolysis. FXIIIa also cross-links various plasma proteins to the fibrin matrix, which can affect clot characteristics such as susceptibility to breakdown and interaction with cellular components during wound healing .

Substrates Identified

Recent proteomic studies have identified numerous substrates for FXIIIa in human plasma. A total of 147 substrates were discovered, with 48 being incorporated into the insoluble fibrin clot. These substrates are involved in a variety of processes including:

  • Coagulation : Enhancing clot formation.
  • Inflammatory Response : Modulating immune responses.
  • Extracellular Matrix Organization : Influencing tissue repair mechanisms .

The ability of FXIIIa to cross-link proteins such as α2-antiplasmin and von Willebrand factor further illustrates its multifaceted role in hemostasis and thrombosis .

FXIII Deficiency

Deficiency in FXIII can lead to severe bleeding disorders characterized by delayed wound healing and increased risk of spontaneous bleeding. Patients with congenital FXIII deficiency often require exogenous FXIII replacement therapy to maintain hemostatic function .

Pathological Conditions

While FXIIIa is essential for normal hemostasis, its overactivity has been implicated in pathological conditions such as thrombosis and sepsis. Elevated levels of FXIIIa can contribute to excessive clot formation, leading to thromboembolic events. Conversely, during sepsis, dysregulation of coagulation factors including FXIII can lead to disseminated intravascular coagulation (DIC), complicating patient management .

Inactivation by Plasmin

Recent studies have shown that plasmin can cleave and inactivate FXIIIa during clot lysis. This process is crucial for regulating clot stability and ensuring that fibrinolysis occurs efficiently after vascular repair . The cleavage site identified between K468 and Q469 is significant as it highlights a mechanism by which fibrinolytic activity can modulate coagulation processes .

Case Studies

  • Case Study on Congenital FXIII Deficiency :
    • A cohort study involving patients with congenital FXIII deficiency demonstrated that regular administration of FXIII concentrates significantly reduced bleeding episodes and improved quality of life.
    • Patients receiving treatment showed marked improvements in wound healing times compared to untreated individuals.
  • Study on Thrombotic Events :
    • An observational study linked elevated levels of FXIIIa with increased incidence of venous thromboembolism (VTE) in at-risk populations.
    • The findings suggested that monitoring FXIII levels could be beneficial in predicting thrombotic complications.

Propriétés

Numéro CAS

158455-48-2

Formule moléculaire

C220H322N54O73

Poids moléculaire

4891.23

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.